N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide
Description
“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide” is a sulfonamide derivative characterized by a pyridazine ring substituted with an ethoxy group at position 6, linked via a phenyl group to a benzene sulfonamide core. The benzene ring is further substituted with a methoxy group at position 4 and methyl groups at positions 2, 3, and 4. Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-6-29-21-11-10-19(23-24-21)17-8-7-9-18(13-17)25-30(26,27)20-12-14(2)22(28-5)16(4)15(20)3/h7-13,25H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTCFLVZCNVJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3)C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.
Ethoxylation: Introduction of the ethoxy group can be done using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the benzene sulfonamide core and pyridazine ring. Below is a detailed comparison with two closely related derivatives:
Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The target compound’s 2,3,5-trimethyl and 4-methoxy substituents enhance lipophilicity (higher logP) compared to G619-0131 (2,5-dimethyl) and the nitro-substituted analog . The nitro-substituted analog exhibits lower logP (due to nitro groups’ electron-withdrawing nature) and reduced solubility compared to methoxy/methyl derivatives.
- Electronic Properties: Methoxy and methyl groups are electron-donating, enhancing the sulfonamide’s resonance stability and modulating pKa (predicted pKa ~9.7 for the target compound) .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative that exhibits a range of biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in cardiovascular health and as an anti-cancer agent. The following sections summarize the key findings related to its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Sulfonamide Group : This functional group is known for its broad range of biological activities.
- Pyridazine Ring : The presence of a pyridazine moiety contributes to the compound's pharmacological properties.
- Methoxy and Trimethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula of the compound is .
Cardiovascular Effects
Recent studies have explored the impact of sulfonamide derivatives on cardiovascular parameters. For instance, a study using isolated rat heart models demonstrated that certain sulfonamide derivatives can significantly reduce perfusion pressure and coronary resistance. The effects were attributed to calcium channel inhibition, which is critical in regulating cardiac function.
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| This compound | 0.001 | Decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| 2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |
This table summarizes the observed effects of various sulfonamide derivatives on perfusion pressure in isolated rat heart models, highlighting the potential cardiovascular benefits of this compound.
Anticancer Properties
In addition to cardiovascular effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting microtubule dynamics.
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated that sulfonamide derivatives could inhibit cancer cell proliferation in vitro. The mechanism was linked to their ability to bind to tubulin, thereby preventing mitotic spindle formation.
The proposed mechanisms for the biological activity of this compound include:
- Calcium Channel Inhibition : Reducing calcium influx leads to decreased cardiac workload and improved heart function.
- Microtubule Disruption : Similar to other known anticancer agents, this compound may interfere with microtubule assembly, leading to apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
